D-2-Amino-5-phosphonopentanoic Acid D-2-Amino-5-phosphonopentanoic Acid The D-enantiomer is a potent and specific antagonist of NMDA glutamate receptors (RECEPTORS, N-METHYL-D-ASPARTATE). The L form is inactive at NMDA receptors but may affect the AP4 (2-amino-4-phosphonobutyrate; APB) excitatory amino acid receptors.
Brand Name: Vulcanchem
CAS No.: 79055-68-8
VCID: VC0031393
InChI: InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1
SMILES: C(CC(C(=O)O)N)CP(=O)(O)O
Molecular Formula: C5H12NO5P
Molecular Weight: 197.13 g/mol

D-2-Amino-5-phosphonopentanoic Acid

CAS No.: 79055-68-8

Reference Standards

VCID: VC0031393

Molecular Formula: C5H12NO5P

Molecular Weight: 197.13 g/mol

D-2-Amino-5-phosphonopentanoic Acid - 79055-68-8

CAS No. 79055-68-8
Product Name D-2-Amino-5-phosphonopentanoic Acid
Molecular Formula C5H12NO5P
Molecular Weight 197.13 g/mol
IUPAC Name (2R)-2-amino-5-phosphonopentanoic acid
Standard InChI InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1
Standard InChIKey VOROEQBFPPIACJ-SCSAIBSYSA-N
Isomeric SMILES C(C[C@H](C(=O)O)N)CP(=O)(O)O
SMILES C(CC(C(=O)O)N)CP(=O)(O)O
Canonical SMILES C(CC(C(=O)O)N)CP(=O)(O)O
Appearance Assay:≥95%A crystalline solid
Description The D-enantiomer is a potent and specific antagonist of NMDA glutamate receptors (RECEPTORS, N-METHYL-D-ASPARTATE). The L form is inactive at NMDA receptors but may affect the AP4 (2-amino-4-phosphonobutyrate; APB) excitatory amino acid receptors.
Synonyms 2 Amino 5 phosphonopentanoate
2 Amino 5 phosphonopentanoic Acid
2 Amino 5 phosphonovalerate
2 Amino 5 phosphonovaleric Acid
2-Amino-5-phosphonopentanoate
2-Amino-5-phosphonopentanoic Acid
2-Amino-5-phosphonovalerate
2-Amino-5-phosphonovaleric Acid
2-APV
5 Phosphononorvaline
5-Phosphononorvaline
d-APV
dl-APV
PubChem Compound 135342
Last Modified Nov 11 2021
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